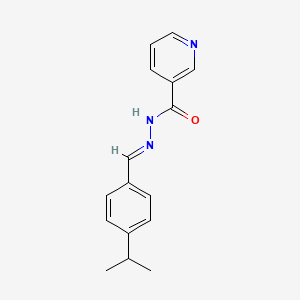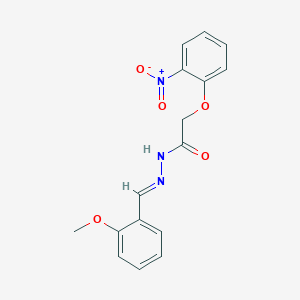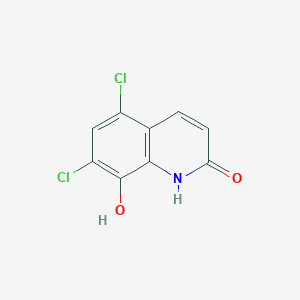![molecular formula C23H19IN4 B3856715 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856715.png)
1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as IQH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a hydrazone derivative of quinazoline, a heterocyclic organic compound that has been extensively studied for its biological activities.
作用機序
The mechanism of action of 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, differentiation, and survival. 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases, which are known to play a role in cancer cell proliferation and survival. It has also been found to modulate the activity of various receptors, including the NMDA receptor and the dopamine receptor, which are involved in neuronal signaling and function.
Biochemical and Physiological Effects:
1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been found to inhibit the expression of various pro-inflammatory cytokines, including TNF-alpha and IL-6, which are known to contribute to the pathogenesis of various diseases. It has also been found to increase the expression of various antioxidant enzymes, including superoxide dismutase and catalase, which are involved in protecting cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in lab experiments is its high potency and selectivity for its target molecules. It has been found to have a low toxicity profile, which makes it suitable for in vivo studies. However, one limitation of using 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One area of interest is the development of novel analogs of 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the potential of 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone as a therapeutic agent for other diseases, including autoimmune diseases and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone and its potential side effects in humans.
科学的研究の応用
1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to enhance the efficacy of chemotherapy drugs by increasing their uptake in cancer cells.
In Alzheimer's disease research, 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to inhibit the formation of amyloid-beta plaques, which are known to contribute to the pathogenesis of the disease. It has also been found to improve cognitive function in animal models of the disease.
In Parkinson's disease research, 1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, which are known to contribute to the pathogenesis of the disease. It has also been found to improve motor function in animal models of the disease.
特性
IUPAC Name |
N-[(E)-1-(4-iodophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN4/c1-15-7-9-18(10-8-15)22-25-21-6-4-3-5-20(21)23(26-22)28-27-16(2)17-11-13-19(24)14-12-17/h3-14H,1-2H3,(H,25,26,28)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJQFOGITACISX-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3856633.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B3856641.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide](/img/structure/B3856650.png)
![N'-[4-(benzyloxy)-2-methoxybenzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3856655.png)

![2-(2,4-dichlorophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B3856668.png)
![ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B3856672.png)
![2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3856680.png)
![N-(4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]carbonohydrazonoyl}phenyl)acetamide](/img/structure/B3856690.png)
![2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3856697.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3856704.png)


